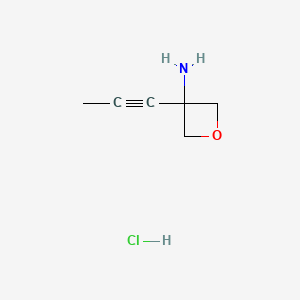
3-(Prop-1-yn-1-yl)oxetan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClNO It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine group substituted with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Introduction of Propynyl Group: The propynyl group can be introduced via alkylation reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and alkylation steps, as well as efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated or partially saturated compounds.
Scientific Research Applications
3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can participate in covalent bonding with active sites, while the oxetane ring may influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-amine hydrochloride: Lacks the propynyl group, making it less reactive in certain chemical reactions.
N-(prop-2-yn-1-yl)oxetan-3-amine: Similar structure but with a different position of the propynyl group, which can affect its reactivity and applications.
Uniqueness
3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride is unique due to the presence of both the oxetane ring and the propynyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2839143-34-7 |
|---|---|
Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-prop-1-ynyloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9NO.ClH/c1-2-3-6(7)4-8-5-6;/h4-5,7H2,1H3;1H |
InChI Key |
RQLBKELCKYZMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(COC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















